N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via sulfanyl groups to a 1,2,4-triazole ring and an acetamide moiety. Key structural attributes include:
- 1,3,4-Thiadiazole ring: Known for its electron-deficient nature and role in enhancing metabolic stability and bioavailability .
- 1,2,4-Triazole ring: Imparts diverse pharmacological activities, including antimicrobial and anti-inflammatory properties .
- 4-Fluorophenyl substituent: An electron-withdrawing group that may improve binding affinity to biological targets .
- 1-Methyl-1H-pyrrole methyl group: A unique substituent that could enhance lipophilicity and modulate pharmacokinetics .
- Sulfanyl linkages: These thioether bonds contribute to conformational flexibility and redox stability .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7OS3/c1-3-30-20-26-24-18(32-20)22-17(29)12-31-19-25-23-16(11-15-5-4-10-27(15)2)28(19)14-8-6-13(21)7-9-14/h4-10H,3,11-12H2,1-2H3,(H,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSYIIPWRDTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and triazole intermediates through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Activity
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced activity against E. coli and S. aureus (MIC: 2–8 µg/mL) . The target compound’s 4-fluorophenyl group may similarly improve efficacy.
- Antiproliferative Effects : Triazole-thiadiazole hybrids with pyridinyl substituents show potent activity (GI₅₀: 1.5–3.2 µM) in cancer cell lines . The target compound’s pyrrole moiety may confer unique selectivity.
- Anti-inflammatory Potential: Compounds with sulfanyl-acetamide linkages inhibit protein denaturation (IC₅₀: 18–32 µM), suggesting anti-inflammatory utility .
Physicochemical Properties
- Metabolic Stability : Sulfanyl linkages in 1,3,4-thiadiazole derivatives resist oxidative degradation, enhancing half-life .
Biological Activity
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex heterocyclic molecule that incorporates both thiadiazole and triazole moieties. These structural features endow it with a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications against various pathogens.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole scaffold contributes significantly to the cytotoxic effects observed in various cancer cell lines.
Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives
The compound's ability to induce apoptosis and inhibit cell proliferation has been confirmed in multiple studies. For example, derivatives like CB-839 have shown significant efficacy against triple-negative breast cancer by targeting metabolic pathways essential for tumor growth.
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. Research indicates that compounds containing the thiadiazole ring can inhibit bacterial growth and biofilm formation.
Table 2: Antimicrobial Activities of Thiadiazole Derivatives
| Compound | Pathogen | Activity Type | Reference |
|---|---|---|---|
| Compound 3 | Pseudomonas aeruginosa | Biofilm inhibition | |
| FPDT | Escherichia coli | Antibacterial |
The mechanisms underlying these antimicrobial effects often involve interference with bacterial metabolic processes or disruption of cell wall synthesis.
Study on Anticancer Efficacy
A recent study synthesized a series of novel thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that several compounds significantly reduced cell viability in HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Notably, one compound demonstrated an IC50 value lower than that of established chemotherapeutics, indicating its potential as a lead candidate for further development .
Study on Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of thiadiazole derivatives, a compound was tested against various strains of bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and E. coli, with minimal cytotoxicity to human cell lines, suggesting a favorable therapeutic index .
The biological activity exhibited by this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in malignant cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of biofilm formation are key factors in the antimicrobial efficacy observed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiadiazole core formation : Reacting ethylsulfanyl precursors with thiourea derivatives under reflux (150°C) in ethanol, catalyzed by pyridine and zeolite (Y-H) to promote cyclization .
- Triazole-thiol intermediate : Coupling 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in dichloromethane, using triethylamine as a base .
- Final acetamide linkage : Sulfur alkylation under nitrogen atmosphere to ensure regioselectivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated DMSO to resolve signals from the fluorophenyl (δ 7.2–7.8 ppm), thiadiazole (δ 2.5–3.1 ppm for ethylsulfanyl), and pyrrole methyl groups (δ 3.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with acetonitrile/water (70:30) mobile phase to verify purity (>98%) and monitor reaction progress .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases via fluorescence polarization, comparing IC₅₀ values to reference inhibitors (e.g., celecoxib) .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with zones of inhibition ≥15 mm considered significant .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antiproliferative results using clonogenic assays alongside MTT to rule out false positives from metabolic interference .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to identify substituent-specific effects .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., COX-2) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace pyridine with immobilized zeolite catalysts to enhance recyclability and reduce by-products .
- Solvent Selection : Switch from ethanol to dimethylacetamide (DMA) for better solubility of intermediates, improving yields from 65% to 85% .
- Microwave-Assisted Synthesis : Reduce reaction time for triazole-thiol formation from 12 hours to 45 minutes at 120°C .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
